

# Application Note: Enantiomeric Separation of Norfluoxetine using Capillary Electrophoresis

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## Compound of Interest

Compound Name:	Norfluoxetine
Cat. No.:	B159337

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## Abstract

This application note details a robust capillary electrophoresis (CE) method for the enantiomeric separation of **norfluoxetine**, the primary active metabolite of the antidepressant drug fluoxetine. The method utilizes a dual cyclodextrin system as a chiral selector in a low-pH phosphate buffer, enabling baseline resolution of the (R)- and (S)-**norfluoxetine** enantiomers. This technique is crucial for pharmacokinetic and pharmacodynamic studies, as the enantiomers of **norfluoxetine** exhibit different pharmacological activities. The protocol provided is suitable for researchers in pharmaceutical analysis, drug metabolism, and clinical chemistry.

## Introduction

**Norfluoxetine**, the N-demethylated metabolite of fluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). Like its parent compound, **norfluoxetine** is a chiral molecule, and its enantiomers display stereoselective pharmacological activity. Specifically, (S)-**norfluoxetine** is significantly more potent than (R)-**norfluoxetine** in inhibiting serotonin reuptake. Therefore, the ability to separate and quantify the individual enantiomers is essential for understanding the overall therapeutic effect and metabolism of fluoxetine.

Capillary electrophoresis (CE) offers a powerful and efficient alternative to high-performance liquid chromatography (HPLC) for chiral separations, providing high resolution, short analysis times, and low consumption of reagents and samples.<sup>[1][2]</sup> The versatility of CE allows for the use of various chiral selectors added to the background electrolyte (BGE), with cyclodextrins (CDs) being the most widely employed for their ability to form transient diastereomeric

complexes with the enantiomers.[\[1\]](#)[\[3\]](#)[\[4\]](#) This application note describes a method adapted from published literature for the successful chiral resolution of **norfluoxetine** enantiomers.[\[5\]](#)

## Experimental

### Instrumentation:

- Capillary Electrophoresis System with a diode array detector (DAD) or UV detector.
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  i.d., effective length 30-40 cm).
- Data acquisition and analysis software.

### Reagents and Chemicals:

- Racemic **norfluoxetine** standard
- Sodium phosphate monobasic
- Phosphoric acid
- Dimethylated- $\beta$ -cyclodextrin (DM- $\beta$ -CD)
- Phosphated- $\gamma$ -cyclodextrin (P- $\gamma$ -CD)
- Sodium hydroxide
- Methanol (HPLC grade)
- Deionized water

## Experimental Workflow

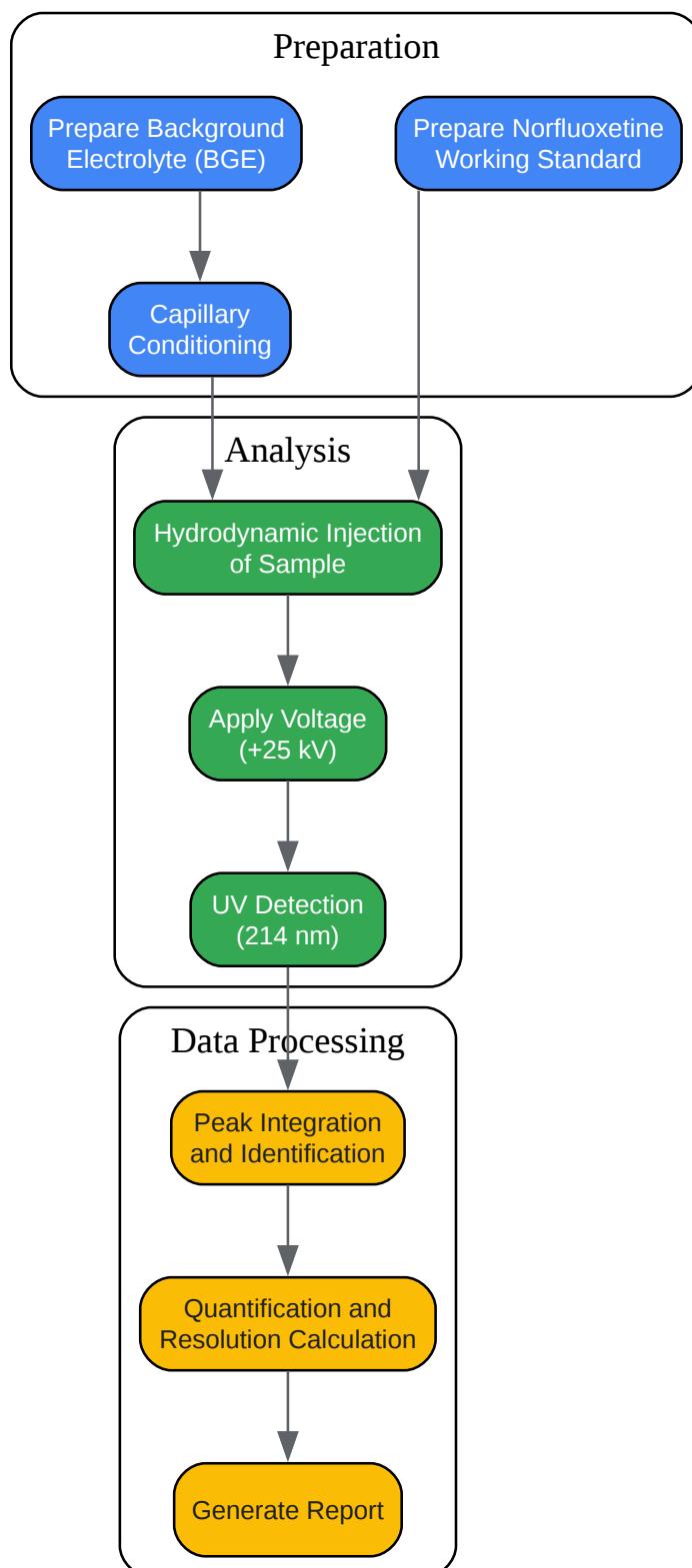
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Figure 1. Experimental workflow for the enantiomeric separation of **norfluoxetine** by CE.

## Detailed Protocol

### 1. Background Electrolyte (BGE) Preparation:

- Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.
- Adjust the pH of the buffer to 2.5 using phosphoric acid.
- To this buffer, add dimethylated- $\beta$ -cyclodextrin (DM- $\beta$ -CD) and phosphated- $\gamma$ -cyclodextrin (P- $\gamma$ -CD) to final concentrations of 10 mM and 5 mM, respectively.
- Filter the final BGE through a 0.45  $\mu$ m syringe filter and degas for 15 minutes in an ultrasonic bath.

### 2. Standard Solution Preparation:

- Prepare a stock solution of racemic **norfluoxetine** at a concentration of 1 mg/mL in methanol.
- Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentration range (e.g., 0.1-2.0  $\mu$ g/mL).

### 3. Capillary Conditioning:

- New Capillary: Condition the capillary by flushing sequentially with 1 M NaOH (15 min), 0.1 M NaOH (5 min), and deionized water (5 min).
- Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), deionized water (1 min), and finally with the BGE (3-5 min) to ensure reproducibility.[\[2\]](#)

### 4. Electrophoretic Conditions:

- Capillary: Fused-silica, 50  $\mu$ m i.d., ~40 cm total length.
- BGE: 100 mM sodium phosphate buffer (pH 2.5) containing 10 mM DM- $\beta$ -CD and 5 mM P- $\gamma$ -CD.

- Voltage: +25 kV.
- Temperature: 25 °C.
- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Detection: UV detection at 214 nm.

#### 5. Data Analysis:

- Identify the peaks corresponding to the **norfluoxetine** enantiomers based on their migration times.
- Calculate the resolution (Rs) between the enantiomeric peaks using the formula:  $Rs = 2(t_2 - t_1) / (w_1 + w_2)$  where  $t_1$  and  $t_2$  are the migration times and  $w_1$  and  $w_2$  are the peak widths at the base.
- For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

## Results and Discussion

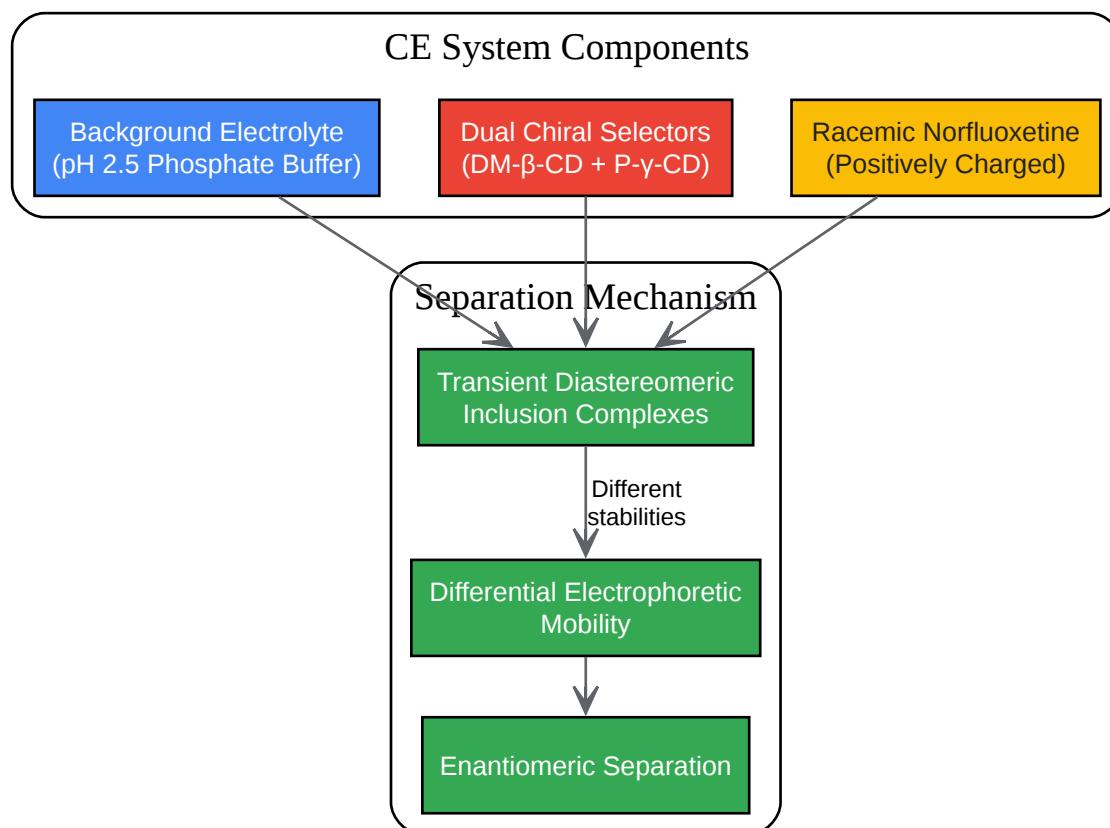
The combination of a neutral cyclodextrin (DM- $\beta$ -CD) and a negatively charged cyclodextrin (P- $\gamma$ -CD) in the background electrolyte is critical for achieving baseline separation of the **norfluoxetine** enantiomers.<sup>[5]</sup> At the acidic pH of 2.5, **norfluoxetine** is positively charged and migrates towards the cathode. The differential interaction of the enantiomers with the chiral selectors leads to different apparent mobilities and, consequently, their separation. The use of a dual-CD system provides a synergistic effect that enhances the enantioselectivity.

The method demonstrates good linearity and sensitivity, making it suitable for the analysis of clinical samples. The limit of detection for **norfluoxetine** has been reported to be as low as 0.01  $\mu$ g/mL.<sup>[5]</sup>

## Quantitative Data Summary

Parameter	Value	Reference
Chiral Selectors	10 mM Dimethylated- $\beta$ -CD & 5 mM Phosphated- $\gamma$ -CD	[5]
Background Electrolyte	100 mM Sodium Phosphate, pH 2.5	[5]
Applied Voltage	+25 kV	Adapted from similar methods
Detection Wavelength	214 nm	Adapted from similar methods
Limit of Detection (LOD)	0.01 $\mu$ g/mL	[5]
Linearity Range	0.1 - 2.0 $\mu$ g/mL	[5]
Resolution (Rs)	> 1.5 (Baseline)	[5]

## Signaling Pathway Diagram (Logical Relationship)



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Figure 2. Logical relationship of components in the chiral separation of **norfluoxetine**.

## Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for the enantiomeric separation of **norfluoxetine**. The use of a dual cyclodextrin system is key to achieving high resolution. This application note and protocol serve as a valuable resource for researchers and scientists involved in the analysis of chiral drugs and their metabolites. The method can be further validated and applied to the analysis of **norfluoxetine** enantiomers in various biological matrices.

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